molecular formula C11H19ClN4O2 B1424820 N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-00-3

N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1424820
CAS RN: 1220034-00-3
M. Wt: 274.75 g/mol
InChI Key: JGAONERSVXDTCV-UHFFFAOYSA-N
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Description

Pyridinium salts and pyridine derivatives are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been synthesized through various routes and have shown reactivity as pyridinium ionic liquids and pyridinium ylides . A ring cleavage methodology reaction has been reported for the synthesis of pyridines via the remodeling of (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of pyridinium salts and pyridine derivatives is diverse, contributing to their wide range of applications .


Chemical Reactions Analysis

Pyridinium salts have shown reactivity as pyridinium ionic liquids and pyridinium ylides . They have also been used in anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinium salts and pyridine derivatives can be improved by introducing various functional groups into the pyridine scaffold .

Scientific Research Applications

Synthesis and Chemical Properties

N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a chemical compound used in various synthetic processes. For example, it is an intermediate in the synthesis of other complex molecules. A study by Karthikeyan, Vijayakumar, and Sarveswari (2014) described the synthesis of similar pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing the versatility of such compounds in chemical synthesis (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Applications in Drug Development

While the primary focus of this request is not on drug use, it's worth noting that compounds like N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride often play a crucial role in the development of new pharmaceuticals. For instance, Wang et al. (2017) highlighted the use of a related compound in the synthesis of the anticoagulant, apixaban, illustrating the potential pharmaceutical applications of such chemicals (Wang, Suo, Zhang, Hou, & Li, 2017).

Role in Biological Studies

Such compounds are also valuable in biological studies. Samala et al. (2013) synthesized derivatives of pyrazolo[4,3-c]pyridine for Mycobacterium tuberculosis pantothenate synthetase inhibition studies, showing the potential of these compounds in antimicrobial research (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Antimicrobial Activities

Compounds within this class have been studied for their antimicrobial properties. For example, Zhuravel et al. (2005) investigated novel pyrazolo[4,3-c]pyridine carboxamides for their antibacterial and antifungal activities, demonstrating significant effectiveness against various bacterial and fungal strains (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Safety and Hazards

The safety and hazards of pyridinium salts and pyridine derivatives would depend on their specific structures and applications. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Pyridinium salts and pyridine derivatives have potential applications in materials science and biological issues related to gene delivery . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c1-2-15(5-6-16)11(17)10-8-7-12-4-3-9(8)13-14-10;/h12,16H,2-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAONERSVXDTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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